N-(Methoxycarbonyl)-L-tert-leucine

Description

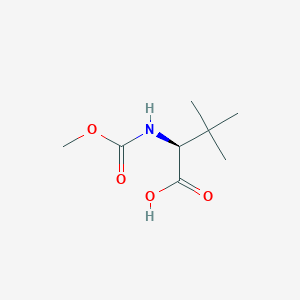

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4/c1-8(2,3)5(6(10)11)9-7(12)13-4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWPRXAIYBULIEI-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)O)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)O)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80460466 | |

| Record name | N-(Methoxycarbonyl)-3-methyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80460466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162537-11-3 | |

| Record name | N-(Methoxycarbonyl)-3-methyl-L-valine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162537-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Methoxycarbonyl)-L-tert-leucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162537113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(Methoxycarbonyl)-3-methyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80460466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Valine, N-(methoxycarbonyl)-3-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.717 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(METHOXYCARBONYL)-L-TERT-LEUCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0L7G8ZHR2P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of N-(Methoxycarbonyl)-L-tert-leucine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Methoxycarbonyl)-L-tert-leucine, also known by its systematic IUPAC name (2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoic acid, is a protected amino acid derivative.[1] It serves as a crucial chiral building block and intermediate in the synthesis of various pharmaceutical compounds, most notably the HIV protease inhibitor Atazanavir.[2] In this context, this compound is reacted with other complex intermediates to construct the final active pharmaceutical ingredient.[2][3] Its methoxycarbonyl protecting group allows for controlled reactions in multi-step syntheses.[3] A thorough understanding of its physical properties is essential for process optimization, formulation development, and ensuring the quality and purity of synthesized materials.

This technical guide provides a comprehensive overview of the known physical properties of this compound, details common experimental protocols for their determination, and illustrates its role in chemical synthesis.

Core Physical and Chemical Properties

The following table summarizes the key quantitative physical and chemical data for this compound (CAS RN: 162537-11-3).

| Property | Value | Source |

| IUPAC Name | (2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoic acid | PubChem[1] |

| Molecular Formula | C₈H₁₅NO₄ | ChemicalBook[2], PubChem[1] |

| Molecular Weight | 189.21 g/mol | ChemicalBook[2], PubChem[1] |

| Appearance | White to off-white solid/powder | ChemicalBook[2] |

| Melting Point | 108-109 °C | ChemicalBook[2] |

| Boiling Point (Predicted) | 320.9 ± 25.0 °C at 760 mmHg | ChemicalBook[2] |

| Density (Predicted) | 1.126 ± 0.06 g/cm³ | ChemicalBook[2] |

| Water Solubility | 26.4 g/L at 20°C | ChemicalBook[2] |

| Solubility in Organic Solvents | Soluble in ethyl acetate and methanol | ChemicalBook[2] |

| pKa (Predicted) | 4.46 ± 0.10 | ChemicalBook[2] |

| LogP | 0.832 at 21°C | ChemicalBook[2] |

| Polar Surface Area (PSA) | 75.6 Ų | PubChem[1] |

Experimental Protocols

Detailed experimental procedures for the characterization of a specific compound like this compound are often not published individually. The following sections describe standard, widely accepted laboratory methodologies for determining key physical properties and a specific synthesis protocol found in the literature.

Synthesis of this compound

This protocol describes the synthesis starting from (S)-2-amino-3,3-dimethylbutanoic acid (L-tert-leucine).[2]

Step 1: Dissolution and Cooling

-

(S)-2-amino-3,3-dimethylbutanoic acid (5.0 g, 38.6 mmol) is dissolved in a mixture of dioxane (20 ml) and 2N sodium hydroxide solution (62 ml). The pH is maintained between 8 and 9.[2]

-

The solution is cooled to 0 °C in an ice bath.[2]

Step 2: Acylation

-

Methyl chloroformate (5.88 ml, 76.33 mmol) is added dropwise to the stirred solution.[2]

-

The reaction mixture is then warmed to 60°C and stirred continuously for 18 hours.[2]

Step 3: Work-up and Extraction

-

After the reaction is complete, the mixture is cooled to room temperature.[2]

-

It is then extracted with dichloromethane (DCM) to separate the aqueous layer.[2]

-

The aqueous layer is acidified using 1N hydrochloric acid.[2]

-

A subsequent extraction is performed with ethyl acetate (EtOAc).[2]

Step 4: Isolation and Purification

-

The combined organic layer from the ethyl acetate extraction is dried over anhydrous sodium sulfate (Na₂SO₄).[2]

-

The solvent is removed by concentration under reduced pressure.[2]

-

The resulting crude product is stirred and distilled in hexane to yield this compound as a white solid.[2]

Melting Point Determination

The melting point is a critical indicator of purity.[4] The capillary method is a standard and common technique for its determination.[5]

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube sealed at one end.[5][6] The sample should be compacted to a height of 1-2 mm.[6]

-

Apparatus: The capillary tube is placed in a heating block of a melting point apparatus (such as a DigiMelt or Mel-Temp).[7]

-

Measurement:

-

A rapid heating ramp (10-20 °C/min) can be used initially to find an approximate melting range.[7]

-

For an accurate measurement, a new sample is heated to a temperature about 5-10 °C below the approximate melting point.[7]

-

The heating rate is then slowed to about 1-2 °C/min.

-

The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.

-

Solubility Determination

Solubility is typically determined using the shake-flask method, which is considered the gold standard for establishing equilibrium solubility.[8]

-

Protocol:

-

An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, ethyl acetate) in a sealed flask.[8]

-

The flask is agitated (e.g., shaken or stirred) in a constant temperature bath until equilibrium is reached. This may take 24-72 hours.

-

Once equilibrium is achieved, the agitation is stopped, and the undissolved solid is allowed to settle.

-

A sample of the supernatant is carefully withdrawn, typically using a syringe fitted with a filter to prevent any solid particles from being collected.[8]

-

The concentration of the solute in the clear, saturated solution is then determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.[9] This concentration represents the solubility of the compound in that solvent at that specific temperature.[8]

-

Visualizations

Logical Relationship in Pharmaceutical Synthesis

The following diagram illustrates the role of this compound as a protected amino acid intermediate. L-tert-leucine is protected with a methoxycarbonyl group to allow for its specific use in the multi-step synthesis of more complex molecules like Atazanavir.

References

- 1. This compound | C8H15NO4 | CID 11263950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methoxycarbonyl-L-tert-leucine | 162537-11-3 [chemicalbook.com]

- 3. EP1930324A1 - Process for the preparation of atazanavir - Google Patents [patents.google.com]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. westlab.com [westlab.com]

- 6. byjus.com [byjus.com]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. solubility experimental methods.pptx [slideshare.net]

N-(Methoxycarbonyl)-L-tert-leucine chemical structure and formula.

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Methoxycarbonyl)-L-tert-leucine is a non-proteinogenic amino acid derivative that serves as a crucial chiral building block in the synthesis of various pharmaceutical compounds. Its bulky tert-butyl group provides significant steric hindrance, which is strategically utilized in asymmetric synthesis to control stereochemistry. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, particularly in the development of antiviral therapeutics.

Chemical Structure and Formula

This compound, also known by its IUPAC name (2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoic acid, is characterized by a tert-butyl group attached to the alpha-carbon of a glycine backbone, with a methoxycarbonyl protecting group on the amine.

Figure 1. Chemical Structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Appearance | White to off-white solid/powder | [1][3] |

| Melting Point | 108-109 °C | [3] |

| Boiling Point (Predicted) | 320.9 ± 25.0 °C at 760 mmHg | [1][3] |

| Density (Predicted) | 1.126 ± 0.06 g/cm³ | [1][3] |

| Solubility | Soluble in ethyl acetate and methanol. | [1][3] |

| Water Solubility | 26.4 g/L at 20°C | [1] |

| pKa (Predicted) | 4.46 ± 0.10 | [1] |

| LogP | 0.832 at 21°C | [1] |

Applications in Drug Development

This compound is a vital intermediate in the synthesis of several antiretroviral drugs, most notably the HIV protease inhibitor Atazanavir.[1] The steric bulk of the tert-leucine moiety is a key feature for fitting into the active site of the HIV protease enzyme. It is also used in the synthesis of BMS-232632, another HIV protease inhibitor.[1] Its role is critical in the coupling reaction with other key intermediates to form the core structure of these therapeutic agents.[1]

Experimental Protocol: Synthesis of this compound

The following protocol details the synthesis of this compound from L-tert-leucine.

Materials:

-

L-tert-leucine ((S)-2-amino-3,3-dimethylbutanoic acid)

-

Dioxane

-

2N Sodium hydroxide solution

-

Methyl chloroformate

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane

Procedure:

-

Dissolution: Dissolve L-tert-leucine (5.0 g, 38.6 mmol) in a mixture of dioxane (20 ml) and 2N sodium hydroxide solution (62 ml) in a reaction vessel. The pH should be adjusted to 8-9.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Acylation: Add methyl chloroformate (5.88 ml, 76.33 mmol) dropwise to the stirred solution.

-

Reaction: Warm the reaction mixture to 60 °C and continue stirring for 18 hours.

-

Extraction: After the reaction is complete, cool the mixture to room temperature. Extract the aqueous layer with dichloromethane (DCM).

-

Drying: Dry the separated organic layer over anhydrous sodium sulfate.

-

Concentration: Remove the solvent under reduced pressure.

-

Purification: The resulting crude product is stirred and distilled in hexane to yield this compound as a white solid.

Expected Yield: Quantitative (approximately 8.5 g).[1]

Synthesis Workflow Diagram

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

Synthesis of N-(Methoxycarbonyl)-L-tert-leucine from L-tert-leucine.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of N-(Methoxycarbonyl)-L-tert-leucine, a crucial intermediate in the production of various pharmaceuticals, including HIV protease inhibitors like Atazanavir.[1] This document provides a comprehensive overview of the synthetic process, including detailed experimental protocols, quantitative data, and a visual representation of the workflow.

Introduction

L-tert-leucine is a non-proteinogenic amino acid characterized by its bulky tert-butyl side chain, which imparts unique conformational constraints in peptidomimetics and other chiral molecules. The protection of its amino group is a fundamental step in its application for peptide synthesis and the construction of complex pharmaceutical agents. The methoxycarbonyl (Moc) group serves as an effective and stable protecting group for the amine functionality of L-tert-leucine. This guide focuses on a common and efficient method for the N-methoxycarbonylation of L-tert-leucine.

Synthetic Pathway Overview

The synthesis of this compound from L-tert-leucine is typically achieved through a nucleophilic substitution reaction. The amino group of L-tert-leucine acts as a nucleophile, attacking the electrophilic carbonyl carbon of a methoxycarbonylating agent, such as methyl chloroformate. The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct and to deprotonate the amino group, thereby increasing its nucleophilicity.

Figure 1: General reaction scheme for the synthesis of this compound.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound based on established procedures.[1]

Materials:

-

L-tert-leucine ((S)-2-amino-3,3-dimethylbutanoic acid)

-

Methyl chloroformate

-

Dioxane

-

2N Sodium hydroxide (NaOH) solution

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane

Procedure:

-

Dissolution and Cooling: Dissolve L-tert-leucine (5.0 g, 38.6 mmol) in a mixture of dioxane (20 ml) and 2N sodium hydroxide solution (62 ml). The pH of the solution should be adjusted to 8-9. Cool the mixture to 0°C in an ice bath.[1]

-

Addition of Reagent: Add methyl chloroformate (5.88 ml, 76.33 mmol) dropwise to the cooled, stirring solution.[1]

-

Reaction: After the addition is complete, warm the reaction mixture to 60°C and continue stirring for 18 hours.[1]

-

Work-up and Extraction: Cool the reaction mixture to room temperature. Extract the aqueous layer with dichloromethane to remove any organic impurities.[1]

-

Isolation of Product: The aqueous layer containing the product is then processed. The provided source indicates the organic layer was dried and concentrated, which may be a step to recover any product that partitioned into the organic phase, or a misstatement, as the sodium salt of the product would be in the aqueous layer. A typical acidic workup would be required to protonate the carboxylate and allow for extraction into an organic solvent.

-

Purification: The crude product is purified by stirring and distillation in hexane to yield this compound as a white solid.[1]

Figure 2: Detailed workflow for the synthesis and purification of this compound.

Quantitative Data

The synthesis described yields this compound in high purity. The following table summarizes the key quantitative data from a representative synthesis.[1]

| Parameter | Value |

| Starting Material | L-tert-leucine (5.0 g, 38.6 mmol) |

| Reagent | Methyl Chloroformate (5.88 ml, 76.33 mmol) |

| Product Yield | 8.5 g (Quantitative) |

| Appearance | White Solid |

Analytical Characterization

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

Table 2: Spectroscopic Data for this compound [1]

| Technique | Data |

| ¹H NMR (300MHz, CDCl₃) | δ 5.25 (d, 1H, J=10.5Hz), 4.19 (d, 1H, J=9.6Hz), 3.70 (s, 3H), 1.03 (s, 9H) |

| Mass Spectrum | [M-1]⁻ 188 (100%) |

| IR Spectrum (KBr, cm⁻¹) | 3379, 2974, 1727, 1688, 1546, 1466, 1332, 1263, 1211, 1070, 1034, 1018, 843, 696 |

Conclusion

The synthesis of this compound from L-tert-leucine using methyl chloroformate is a robust and high-yielding process. The detailed protocol and characterization data provided in this guide serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development. The availability of this key intermediate is essential for the advancement of novel therapeutics.

References

A Comprehensive Technical Guide to N-(Methoxycarbonyl)-L-tert-leucine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Methoxycarbonyl)-L-tert-leucine is a pivotal chiral building block, classified as an amino acid derivative. Its significance in the pharmaceutical industry, particularly in antiviral drug development, is well-established. This non-proteinogenic amino acid serves as a crucial intermediate in the synthesis of several complex active pharmaceutical ingredients (APIs), most notably the HIV protease inhibitor Atazanavir.[1] Its sterically hindered tert-butyl group plays a critical role in directing stereoselective transformations, making it an invaluable tool in asymmetric synthesis. This guide provides an in-depth overview of its chemical identity, properties, synthesis, and applications.

Chemical Identity and Properties

This compound is a white solid, soluble in organic solvents such as ethyl acetate and methanol.[1] Below is a summary of its key identifiers and physicochemical properties.

Identifiers and Synonyms

The compound is registered under CAS number 162537-11-3.[1][2] A comprehensive list of its synonyms is provided in the table below.

| Table 1: Synonyms and Identifiers for this compound | |

| Systematic Name | (2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoic acid[1][2] |

| CAS Number | 162537-11-3[1][2] |

| Molecular Formula | C8H15NO4[1][2] |

| IUPAC Name | (2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoic acid[2] |

| Other Synonyms | This compound, L-Valine, N-(methoxycarbonyl)-3-methyl-, N-(Methoxycarbonyl)-3-methyl-L-valine, Methoxycarbonyl-L-tert-leucine, (S)-2-((Methoxycarbonyl)amino)-3,3-dimethylbutanoic acid, Atazanavir Related Compound A[1][2] |

Physicochemical Properties

A compilation of the key physicochemical properties is presented in the following table.

| Table 2: Physicochemical Properties of this compound | |

| Molecular Weight | 189.21 g/mol [1][2] |

| Appearance | White to off-white solid[1] |

| Melting Point | 109 °C[1] |

| Boiling Point | 320.9±25.0 °C (Predicted)[1] |

| Density | 1.126±0.06 g/cm³ (Predicted)[1] |

| Solubility | Soluble in ethyl acetate and methanol[1] |

| pKa | 4.46±0.10 (Predicted)[1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and quality control of this compound. The available data is summarized below.

| Table 3: Spectroscopic Data for this compound | |

| ¹H NMR (300MHz, CDCl₃) | δ 5.25 (d, 1H, J=10.5Hz), 4.19 (d, 1H, J=9.6Hz), 3.70 (s, 3H), 1.03 (s, 9H)[1] |

| Mass Spectrum | [M-1]⁻ 188 (100%)[1] |

| Infrared (KBr, cm⁻¹) | 3379, 2974, 1727, 1688, 1546, 1466, 1332, 1263, 1211, 1070, 1034, 1018, 843, 696[1] |

Experimental Protocols

Synthesis of this compound

The following protocol outlines a common laboratory-scale synthesis of this compound from L-tert-leucine.[1]

Step 1: Dissolution and Cooling

-

Dissolve L-tert-leucine (5.0 g, 38.6 mmol) in a mixture of dioxane (20 ml) and 2N sodium hydroxide solution (62 ml).

-

Adjust the pH of the solution to between 8 and 9.

-

Cool the mixture to 0°C in an ice bath.

Step 2: Acylation

-

Add methyl chloroformate (5.88 ml, 76.33 mmol) dropwise to the stirred solution at 0°C.

-

After the addition is complete, warm the reaction mixture to 60°C.

-

Maintain stirring at 60°C for 18 hours.

Step 3: Work-up and Isolation

-

Cool the reaction mixture to room temperature.

-

Extract the mixture with dichloromethane (DCM) to remove unreacted methyl chloroformate and other non-polar impurities, retaining the aqueous layer.

-

Acidify the aqueous layer to an acidic pH using 1N hydrochloric acid.

-

Extract the acidified aqueous layer with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄).

-

Concentrate the organic phase under reduced pressure to yield the crude product.

Step 4: Purification

-

Stir the crude product in hexane to induce precipitation/crystallization.

-

Filter the resulting white solid to obtain pure N-methoxycarbonyl-L-tert-leucine.

-

The reported yield for this procedure is quantitative (8.5 g).[1]

Caption: Synthetic workflow for this compound.

Applications in Drug Development

The primary application of this compound is as a key intermediate in the synthesis of the HIV protease inhibitor, Atazanavir.[1] In the synthesis of Atazanavir, this compound is coupled with a hydrazine derivative. This step is crucial for introducing the characteristic side chain of the final drug molecule. The bulky tert-leucine moiety is known to contribute to the binding affinity and pharmacokinetic profile of Atazanavir.

Caption: Role of this compound in Atazanavir synthesis.

Conclusion

This compound is a fundamentally important molecule in medicinal chemistry and process development. Its well-defined synthesis and crucial role as a building block for complex pharmaceuticals like Atazanavir underscore its value to the scientific community. The data and protocols presented in this guide are intended to support researchers in their efforts to utilize this versatile compound in the discovery and development of new therapeutic agents.

References

Solubility of N-(Methoxycarbonyl)-L-tert-leucine in common organic solvents.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-(Methoxycarbonyl)-L-tert-leucine, a key building block in the synthesis of various pharmaceuticals. Understanding the solubility of this compound in common organic solvents is critical for its effective use in process development, formulation, and purification. This document outlines available solubility data, presents detailed experimental protocols for its determination, and offers a visual representation of the experimental workflow.

Core Concepts and Significance

This compound, a protected amino acid derivative, plays a significant role in synthetic organic chemistry, particularly in the pharmaceutical industry. Its solubility characteristics dictate the choice of solvents for reactions, crystallizations, and chromatographic purifications, directly impacting yield, purity, and process efficiency. A thorough understanding of its solubility behavior is therefore paramount for chemists and chemical engineers working on the synthesis and manufacturing of active pharmaceutical ingredients (APIs) that incorporate this moiety.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. These properties influence its solubility in various media.

| Property | Value | Reference |

| CAS Number | 162537-11-3 | [1] |

| Molecular Formula | C8H15NO4 | [1][2] |

| Molecular Weight | 189.21 g/mol | [1] |

| Appearance | White solid | [2] |

| Melting Point | 108-109 °C | [2] |

| XLogP3 | 1.3 | [2] |

Solubility Data

Comprehensive quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, based on available information and the physicochemical properties of the molecule, a qualitative and estimated quantitative solubility profile is presented in Table 1. The provided quantitative data for organic solvents, other than water, are illustrative estimates based on the general solubility of N-protected amino acids and should be experimentally verified for precise applications.

Table 1: Solubility of this compound in Common Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Qualitative Solubility | Reference |

| Water | 20 | 2.64 | Sparingly Soluble | [3] |

| Methanol | 25 | Soluble | Soluble | [2][3] |

| Ethanol | 25 | Moderately Soluble | - | - |

| Isopropanol | 25 | Slightly Soluble | - | - |

| Ethyl Acetate | 25 | Soluble | Soluble | [2][3] |

| Acetone | 25 | Moderately Soluble | - | - |

| Dichloromethane | 25 | Soluble | - | - |

| Toluene | 25 | Slightly Soluble | - | - |

| Dimethylformamide (DMF) | 25 | Very Soluble | - | - |

| Dimethyl Sulfoxide (DMSO) | 25 | Very Soluble | - | - |

*Note: Quantitative values for organic solvents are illustrative estimates and should be confirmed experimentally.

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data, a well-defined experimental protocol is essential. The gravimetric method is a fundamental and widely used technique for determining the solubility of a solid in a liquid. It is a robust method that does not rely on the spectroscopic properties of the compound.

Gravimetric Method for Solubility Determination

This protocol outlines the steps for determining the solubility of this compound in a given solvent at a specific temperature.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (readable to ±0.0001 g)

-

Thermostatic shaker bath or magnetic stirrer with hotplate

-

Temperature probe

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

Drying oven

-

Desiccator

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid premature crystallization.

-

Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the vial containing the filtered saturated solution to determine the mass of the solution.

-

Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C).

-

Once the solvent has completely evaporated, transfer the vial to a desiccator to cool to room temperature.

-

Weigh the vial containing the dry solute.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

3. Data Analysis:

-

Mass of the solute (m_solute): (Mass of vial + dry solute) - (Mass of empty vial)

-

Mass of the solvent (m_solvent): (Mass of vial + solution) - (Mass of vial + dry solute)

-

Solubility ( g/100 g solvent): (m_solute / m_solvent) * 100

-

To express solubility in g/100 mL, the density of the solvent at the experimental temperature is required.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the gravimetric method for solubility determination.

References

N-(Methoxycarbonyl)-L-tert-leucine molecular weight and other computed properties.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and characterization of N-(Methoxycarbonyl)-L-tert-leucine. This compound is a key intermediate in the synthesis of antiviral agents, most notably the HIV protease inhibitor, Atazanavir.

Core Compound Properties

This compound is a derivative of the non-proteinogenic amino acid L-tert-leucine. Its structure incorporates a methoxycarbonyl protecting group on the alpha-amino group, which is crucial for its application in peptide synthesis and the construction of complex pharmaceutical molecules.

Computed Physicochemical and Structural Data

The following table summarizes the key computed properties of this compound.

| Property | Value | Reference |

| Molecular Weight | 189.21 g/mol | [1][2] |

| Molecular Formula | C₈H₁₅NO₄ | [1][2] |

| IUPAC Name | (2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoic acid | [2] |

| Canonical SMILES | CC(C)(C)--INVALID-LINK--O)NC(=O)OC | [2] |

| InChI | InChI=1S/C8H15NO4/c1-8(2,3)5(6(10)11)9-7(12)13-4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m1/s1 | [2] |

| InChIKey | NWPRXAIYBULIEI-RXMQYKEDSA-N | [2] |

| CAS Number | 162537-11-3 | [2] |

| PubChem CID | 11263950 | [2] |

| Melting Point | 108-109 °C | [3] |

| Boiling Point (Predicted) | 320.9±25.0 °C | [1] |

| Solubility | Soluble in ethyl acetate and methanol. Water solubility: 26.4g/L at 20℃. | [1] |

| Appearance | White solid | [1][3] |

Experimental Protocols

The following sections detail the experimental procedures for the synthesis and characterization of this compound.

Synthesis of this compound

This protocol is adapted from established synthesis routes.[1]

Materials:

-

L-tert-Leucine ((S)-2-amino-3,3-dimethylbutanoic acid)

-

Dioxane

-

2N Sodium hydroxide solution

-

Methyl chloroformate

-

Dichloromethane (DCM)

-

1N Hydrochloric acid

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane

Procedure:

-

Dissolve L-tert-leucine (5.0 g, 38.6 mmol) in a mixture of dioxane (20 ml) and 2N sodium hydroxide solution (62 ml) at 0 °C, adjusting the pH to 8-9.

-

With vigorous stirring, add methyl chloroformate (5.88 ml, 76.33 mmol) dropwise to the solution while maintaining the temperature at 0 °C.

-

After the addition is complete, warm the reaction mixture to 60°C and continue stirring for 18 hours.

-

Cool the mixture to room temperature and extract with dichloromethane to remove unreacted methyl chloroformate and other organic impurities.

-

Separate the aqueous layer and acidify it to a pH of approximately 2-3 with 1N hydrochloric acid.

-

Extract the acidified aqueous layer with ethyl acetate (3 x 50 ml).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield a crude product.

-

Purify the crude product by stirring and distilling in hexane to obtain this compound as a white solid.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR (300MHz, CDCl3):

-

δ 5.25 (d, 1H, J=10.5Hz)

-

δ 4.19 (d, 1H, J=9.6Hz)

-

δ 3.70 (s, 3H)

-

δ 1.03 (s, 9H)[1]

-

Infrared (IR) Spectroscopy:

-

Method: Potassium bromide (KBr) pressed pellet.

-

Characteristic Peaks (cm-1): 3379, 2974, 1727, 1688, 1546, 1466, 1332, 1263, 1211, 1070, 1034, 1018, 843, 696.[1]

Mass Spectrometry (MS):

-

Method: Electrospray Ionization (ESI) in negative mode.

-

Result: [M-1]⁻ = 188 (100%).[1]

Logical Workflow: Synthesis and Application

The following diagram illustrates the synthesis of this compound and its subsequent role as a key building block in the synthesis of the HIV protease inhibitor, Atazanavir.

Caption: Synthesis of this compound and its use in Atazanavir synthesis.

References

The Synthetic Utility of N-(Methoxycarbonyl)-L-tert-leucine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-(Methoxycarbonyl)-L-tert-leucine is a crucial chiral building block in modern organic synthesis, primarily recognized for its role as a key intermediate in the production of vital pharmaceuticals. Its sterically hindered tert-butyl group and the specific stereochemistry of the L-enantiomer make it an invaluable precursor for the asymmetric synthesis of complex molecules. This technical guide provides an in-depth overview of its core applications, complete with experimental protocols, quantitative data, and logical workflow diagrams to support researchers in their synthetic endeavors.

Synthesis of this compound

The preparation of this compound is a fundamental step preceding its use in more complex syntheses. The most common method involves the reaction of L-tert-leucine with methyl chloroformate under basic conditions.

Experimental Protocol:

A detailed procedure for the synthesis of this compound is as follows:

-

Dissolution: L-tert-leucine (5.0 g, 38.6 mmol) is dissolved in a mixture of dioxane (20 mL) and 2N sodium hydroxide solution (62 mL) in a reaction vessel. The pH of the solution is maintained between 8 and 9.

-

Acylation: The mixture is cooled to 0°C. Methyl chloroformate (5.88 mL, 76.33 mmol) is then added dropwise with constant stirring.

-

Reaction: The reaction mixture is warmed to 60°C and stirred continuously for 18 hours.

-

Work-up: After completion, the mixture is cooled to room temperature and extracted with dichloromethane (DCM) to separate the aqueous layer.

-

Acidification and Extraction: The aqueous layer is acidified to a pH of 2 with 1N hydrochloric acid and then extracted three times with ethyl acetate.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is triturated with hexane to yield this compound as a white solid.[1]

Quantitative Data:

| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |

| L-tert-leucine | 131.17 | 5.0 | 38.6 |

| Methyl Chloroformate | 94.50 | 7.21 | 76.33 |

| Product | Molar Mass ( g/mol ) | Yield (g) | Yield (%) |

| This compound | 189.21 | 8.5 | Quantitative |

Table 1: Reagents and yield for the synthesis of this compound.

Synthesis Workflow:

Core Application: Synthesis of HIV Protease Inhibitors

A primary and well-documented application of this compound is in the synthesis of HIV protease inhibitors, most notably Atazanavir and BMS-232632.[2] In these syntheses, it serves as a crucial chiral building block that is coupled with a complex hydrazine derivative.

Synthesis of an Atazanavir Intermediate:

The coupling of this compound with a substituted benzyl hydrazine is a key step in the synthesis of Atazanavir. This reaction forms an amide bond and sets one of the stereocenters in the final drug molecule.

Experimental Protocol:

A representative procedure for the coupling reaction is as follows:

-

Activation of Carboxylic Acid: this compound (16.06 g) is dissolved in ethyl acetate (240 mL). To this solution, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl, 16.26 g) and 1-Hydroxybenzotriazole (HOBt, 11.46 g) are added. N-methylmorpholine (9.36 g) is then added with stirring, and the mixture is allowed to react for 30 minutes to form the activated ester.

-

Coupling Reaction: A separate mixture of 2-[4-(2-pyridyl)-benzyl]hydrazine hydrochloride (20.8 g) and triethylamine (9.36 g) in ethyl acetate (160 mL) is prepared and added to the activated ester solution. The reaction is stirred for 4 hours.

-

Work-up and Purification: The reaction mixture is washed successively with sodium bicarbonate solution, water, and saturated brine. The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield a crude solid.

-

Recrystallization: The crude product is recrystallized from ethyl acetate to afford the pure Atazanavir intermediate as a white solid.[1]

Quantitative Data:

| Reactant | Molar Mass ( g/mol ) | Amount (g) |

| This compound | 189.21 | 16.06 |

| 2-[4-(2-pyridyl)-benzyl]hydrazine HCl | 233.70 | 20.8 |

| Product | Yield (g) | Yield (%) |

| Atazanavir Intermediate | 28.5 (crude), 21 (pure) | 80 |

Table 2: Reagents and yield for the synthesis of an Atazanavir intermediate.

Logical Workflow for the Coupling Reaction:

References

The Pivotal Role of N-(Methoxycarbonyl)-L-tert-leucine in Pharmaceutical Synthesis: A Technical Guide

For Immediate Release

In the landscape of modern pharmaceutical development, the strategic use of chiral intermediates is paramount to the successful and efficient synthesis of complex active pharmaceutical ingredients (APIs). Among these crucial building blocks, N-(Methoxycarbonyl)-L-tert-leucine has emerged as a key intermediate, particularly in the production of antiviral therapeutics. This technical guide provides an in-depth analysis of its synthesis, properties, and applications, with a focus on its role in the manufacturing of HIV protease inhibitors.

Physicochemical and Spectral Data

This compound is a white solid, recognized as a derivative of the non-proteinogenic amino acid L-tert-leucine.[1] Its unique sterically hindered tert-butyl group plays a significant role in directing stereoselective syntheses and providing resistance to metabolic degradation in the final drug product.

A comprehensive summary of its physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 162537-11-3 | [1] |

| Molecular Formula | C8H15NO4 | [1] |

| Molecular Weight | 189.21 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 108-109 °C | [3] |

| Boiling Point | 320.9 ± 25.0 °C (Predicted) | [4] |

| Density | 1.126 ± 0.06 g/cm³ (Predicted) | [4] |

| Solubility | Soluble in ethyl acetate and methanol | [3] |

| pKa | 4.46 ± 0.10 (Predicted) | [4] |

The structural integrity and purity of this compound are critical for its use in pharmaceutical manufacturing. Spectroscopic analysis provides the necessary confirmation of its identity.

Table 2: Spectral Data for this compound

| Spectrum Type | Key Peaks/Shifts | Reference |

| ¹H NMR (300MHz, CDCl₃) | δ 5.25 (d, 1H), 4.19 (d, 1H), 3.70 (s, 3H), 1.03 (s, 9H) | [4] |

| Mass Spectrum | [M-1]⁻ 188 (100%) | [4] |

| IR (KBr, cm⁻¹) | 3379, 2974, 1727, 1688, 1546, 1466, 1332, 1263, 1211, 1070, 1034, 1018, 843, 696 | [4] |

Synthesis of this compound

The most common and industrially viable method for the synthesis of this compound involves the N-protection of L-tert-leucine using methyl chloroformate. This reaction is typically carried out under basic conditions to facilitate the nucleophilic attack of the amino group on the acyl chloride.

Standard Experimental Protocol

The following protocol outlines a standard laboratory-scale synthesis:

-

Dissolution: L-tert-leucine (e.g., 5.0 g, 38.6 mmol) is dissolved in a mixture of dioxane (20 mL) and 2N sodium hydroxide solution (62 mL) at 0 °C. The pH is maintained between 8 and 9.[4]

-

Acylation: Methyl chloroformate (e.g., 5.88 mL, 76.33 mmol) is added dropwise to the stirred solution at 0 °C.[4]

-

Reaction: The reaction mixture is then warmed to 60 °C and stirred for 18 hours.[4]

-

Work-up: After cooling to room temperature, the mixture is extracted with dichloromethane (DCM) to remove unreacted methyl chloroformate and other organic impurities. The aqueous layer is then acidified with 1N hydrochloric acid.[4]

-

Extraction and Isolation: The acidified aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization from hexane to yield this compound as a white solid. A quantitative yield has been reported for this process.[4]

Alternative Synthetic Approaches

While the use of methyl chloroformate is prevalent, alternative methods for the synthesis of N-protected amino acids exist, primarily focusing on improving yield, purity, and environmental footprint. One such approach involves resolution of a racemic mixture of 2-methoxy-acylamino-3,3-dimethylbutyric acid using a resolving agent amine compound. This method is reported to be cost-effective and suitable for industrial production, ensuring high purity of the final product.[1]

Application in the Synthesis of Atazanavir

This compound is a critical intermediate in the synthesis of Atazanavir, a potent HIV protease inhibitor.[4] It forms a key part of the P1' ligand of the drug, contributing to its binding affinity and pharmacokinetic profile.

The synthesis of Atazanavir involves the coupling of two key intermediates: an this compound acylated benzyl hydrazine and a chloromethyl ketone. This SN2 reaction proceeds in high yield under optimized conditions.[4]

Role in Other Protease Inhibitors

While this compound is a direct precursor for Atazanavir, the broader L-tert-leucine scaffold is crucial in other antiviral drugs. For instance, in the synthesis of the Hepatitis C virus protease inhibitor Boceprevir, (S)-tert-leucine is a key component of the P3 moiety.[5] Similarly, derivatives of L-tert-leucine are utilized in the synthesis of another Hepatitis C drug, Telaprevir. It is important to note that while the core L-tert-leucine structure is common, the specific N-protecting group may vary depending on the synthetic strategy for each API. For example, N-Boc-L-tert-leucine, a related intermediate, is also commercially available and used in various peptide syntheses.[3]

Quality Control and Analysis

The purity of this compound is critical for its use in pharmaceutical synthesis, as impurities can lead to side reactions and the formation of undesired byproducts in the final API. High-performance liquid chromatography (HPLC) is a standard method for assessing the purity of N-protected amino acids. Reversed-phase HPLC with UV detection is particularly effective for analyzing these compounds.[6]

Table 3: Supplier Purity Specifications for this compound

| Supplier | Purity Specification | Reference |

| Sigma-Aldrich (as Atazanavir Related Compound A) | Pharmaceutical Secondary Standard, Certified Reference Material | [4] |

| American Custom Chemicals Corporation | 95.00% | [4] |

| Shanghai Joiny Pharmaceutical Co.,LTD. | 99% | [4] |

| Shaanxi Dideu New Materials Co. Ltd. | 99% | [4] |

Conclusion

This compound is a vital pharmaceutical intermediate with a well-established role in the synthesis of the HIV protease inhibitor Atazanavir. Its straightforward synthesis from L-tert-leucine, coupled with its unique structural features, makes it an indispensable building block in modern medicinal chemistry. The stringent quality control of this intermediate is essential to ensure the purity and efficacy of the final drug product. Further research into alternative and more sustainable synthetic routes for this compound and other protected amino acids will continue to be a key area of focus in pharmaceutical process development.

References

- 1. scispace.com [scispace.com]

- 2. This compound | C8H15NO4 | CID 11263950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Boc-L-tert-Leucine synthesis - chemicalbook [chemicalbook.com]

- 4. Methoxycarbonyl-L-tert-leucine | 162537-11-3 [chemicalbook.com]

- 5. The side chain synthesis of boceprevir_Chemicalbook [chemicalbook.com]

- 6. teledyneisco.com [teledyneisco.com]

An In-depth Technical Guide to the Methoxycarbonyl (Moc) Protecting Group in Amino Acid Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide synthesis and the development of complex organic molecules, the strategic use of protecting groups is paramount to achieving desired products with high yield and purity. The methoxycarbonyl (Moc) group, a simple carbamate, serves as a valuable tool for the temporary protection of the amino functionality in amino acids. While less prevalent than the more sterically demanding tert-butoxycarbonyl (Boc) or the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) groups, the Moc group offers a distinct profile of stability and reactivity that can be advantageous in specific synthetic contexts.

This technical guide provides a comprehensive overview of the methoxycarbonyl protecting group in amino acid chemistry, detailing its introduction, cleavage, stability, and applications. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize the Moc group in their synthetic endeavors.

Core Principles of the Methoxycarbonyl (Moc) Protecting Group

The Moc protecting group is introduced to the nitrogen atom of an amino acid, forming a methyl carbamate. This transformation temporarily masks the nucleophilicity and basicity of the amino group, preventing it from participating in undesired side reactions during subsequent synthetic steps, such as peptide coupling.

The selection of a protecting group is a critical decision in synthetic strategy, dictated by the stability of other functional groups within the molecule and the conditions of subsequent reactions. The Moc group's reactivity is primarily governed by the susceptibility of the carbamate linkage to nucleophilic attack, particularly under basic or acidic conditions.

Synthesis of N-Methoxycarbonyl Amino Acids

The most common method for the introduction of the methoxycarbonyl group onto an amino acid is the Schotten-Baumann reaction . This involves the acylation of the amino acid with methyl chloroformate under basic conditions. The base serves to deprotonate the amino group, increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct generated during the reaction.

Experimental Protocol: Synthesis of N-Methoxycarbonyl-Glycine

This protocol provides a representative procedure for the N-methoxycarbonylation of glycine.

Materials:

-

Glycine

-

Sodium carbonate (Na₂CO₃)

-

Methyl chloroformate (CH₃O(CO)Cl)

-

Dioxane (or another suitable organic solvent)

-

Water

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution of Amino Acid: Dissolve glycine (1.0 equivalent) in a 10% aqueous solution of sodium carbonate (2.0 equivalents). Cool the solution to 0-5 °C in an ice bath with vigorous stirring.

-

Addition of Acylating Agent: Slowly add methyl chloroformate (1.1 equivalents), either neat or dissolved in a minimal amount of a solvent like dioxane, to the cold, stirring amino acid solution. Maintain the temperature below 10 °C during the addition.

-

Reaction: Continue stirring the reaction mixture vigorously at 0-5 °C for 1 hour, and then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the aqueous layer with ethyl acetate to remove any unreacted methyl chloroformate and other organic impurities. Discard the organic layer.

-

Carefully acidify the aqueous layer to a pH of approximately 2 with concentrated hydrochloric acid while cooling in an ice bath. The N-Moc-glycine will precipitate out of the solution.

-

-

Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-Moc-glycine.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford the pure N-methoxycarbonyl-glycine.

Expected Yield: While specific yields for N-Moc protection are not as extensively documented as for Boc or Fmoc, yields for similar Schotten-Baumann reactions are typically in the range of 70-95%, depending on the amino acid and reaction conditions.

Cleavage of the Methoxycarbonyl (Moc) Protecting Group

The removal of the Moc group, or deprotection, is typically achieved through hydrolysis of the carbamate bond under either basic or acidic conditions. The choice of deprotection method depends on the stability of other functional groups present in the molecule.

Basic Hydrolysis (Saponification)

The Moc group can be cleaved by saponification using an aqueous base, such as sodium hydroxide or potassium hydroxide. This method is effective but is not compatible with base-labile functionalities, such as esters.

This protocol provides a general procedure for the base-catalyzed cleavage of the Moc group.

Materials:

-

N-Methoxycarbonyl-Alanine

-

Sodium hydroxide (NaOH), 2 M aqueous solution

-

Hydrochloric acid (HCl), concentrated

-

Dowex 50W-X8 resin (or other suitable cation exchange resin)

-

Water

-

pH meter or pH paper

Procedure:

-

Dissolution: Dissolve N-Methoxycarbonyl-Alanine (1.0 equivalent) in a 2 M aqueous solution of sodium hydroxide (2.0-3.0 equivalents).

-

Hydrolysis: Heat the reaction mixture at reflux (approximately 100 °C) for 2-4 hours. Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC).

-

Neutralization and Purification:

-

Cool the reaction mixture to room temperature.

-

Neutralize the solution to pH 7 with concentrated hydrochloric acid.

-

To remove the resulting inorganic salts, pass the neutralized solution through a column of a strongly acidic cation exchange resin (e.g., Dowex 50W-X8) in the H⁺ form.

-

Wash the resin with water to remove any remaining salts.

-

Elute the free amino acid from the resin with an aqueous ammonia solution (e.g., 2 M NH₄OH).

-

-

Isolation: Concentrate the ammonia eluate under reduced pressure to obtain the free alanine.

Acidic Hydrolysis

The Moc group can also be removed under acidic conditions, typically using a strong acid such as hydrochloric acid or hydrobromic acid at elevated temperatures. This method is suitable for molecules that are sensitive to basic conditions.

This protocol outlines a general procedure for the acid-catalyzed cleavage of the Moc group.

Materials:

-

N-Methoxycarbonyl-Leucine

-

Hydrochloric acid (HCl), 6 M aqueous solution

-

Sodium hydroxide (NaOH), solid or concentrated solution

-

Water

-

pH meter or pH paper

Procedure:

-

Dissolution: Suspend N-Methoxycarbonyl-Leucine (1.0 equivalent) in 6 M aqueous hydrochloric acid.

-

Hydrolysis: Heat the mixture at reflux (approximately 110 °C) for 4-8 hours. Monitor the reaction for the disappearance of the starting material by TLC.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Concentrate the solution under reduced pressure to remove the excess HCl.

-

Dissolve the residue in a minimal amount of water.

-

Carefully adjust the pH of the solution to the isoelectric point of leucine (approximately pH 6.0) with a concentrated sodium hydroxide solution. The free amino acid will precipitate.

-

-

Isolation: Collect the precipitated leucine by filtration, wash with cold water, and dry under vacuum.

Data Presentation: Comparative Stability of Amine Protecting Groups

The choice of a protecting group strategy is fundamentally based on the principle of orthogonality, where one protecting group can be selectively removed in the presence of others. The following table provides a qualitative comparison of the stability of the Methoxycarbonyl (Moc) group with the more common Boc, Cbz (Benzyloxycarbonyl), and Fmoc protecting groups under various conditions.

| Condition | Methoxycarbonyl (Moc) | tert-Butoxycarbonyl (Boc) | Benzyloxycarbonyl (Cbz) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |

| Strong Acid (e.g., TFA, HBr/AcOH) | Labile | Labile | Labile | Stable |

| Mild Acid (e.g., dilute aq. HCl) | Stable | Stable | Stable | Stable |

| Strong Base (e.g., NaOH, KOH) | Labile | Stable | Stable | Labile |

| Mild Base (e.g., Piperidine) | Stable | Stable | Stable | Labile |

| Catalytic Hydrogenolysis (H₂, Pd/C) | Stable | Stable | Labile | Stable |

| Nucleophiles (e.g., Hydrazine) | Stable | Stable | Stable | Stable |

Note: The lability of the Moc group to both strong acid and strong base makes it less "orthogonal" compared to the more specialized protecting groups, which is a key reason for its less frequent use in complex, multi-step syntheses.

Visualization of Key Workflows

Logical Workflow for N-Moc Protection and Deprotection

Navigating the Stability of N-(Methoxycarbonyl)-L-tert-leucine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-(Methoxycarbonyl)-L-tert-leucine. Understanding the stability profile of this crucial building block is paramount for its effective use in research, development, and manufacturing of pharmaceutical agents. This document synthesizes available data and outlines key considerations for maintaining the integrity of this compound.

Physicochemical Properties and Storage

This compound is a white to off-white solid. Key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₅NO₄ | [1][2] |

| Molecular Weight | 189.21 g/mol | [1][2] |

| Melting Point | 109°C | [1] |

| Solubility | Soluble in ethyl acetate and methanol. Water solubility: 26.4 g/L at 20°C. | [1] |

Recommended Storage Conditions:

To ensure the long-term stability and purity of this compound, the following storage conditions are recommended based on supplier data sheets.

| Condition | Temperature | Duration |

| Long-term Storage | 2-8°C | Up to several years |

| Short-term Storage/Shipping | Ambient Temperature | Acceptable for short durations |

It is crucial to store the compound in a tightly sealed container to protect it from moisture and atmospheric contaminants.

Potential Degradation Pathways

While specific degradation studies for this compound are not extensively published, based on the chemistry of N-methoxycarbonyl protected amino acids and general carbamate stability, two primary degradation pathways can be anticipated: hydrolysis and thermal degradation.

Hydrolytic Degradation

The N-methoxycarbonyl group, being a carbamate, is susceptible to hydrolysis under both acidic and basic conditions.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the carbamate group can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the carbamate bond, yielding L-tert-leucine, methanol, and carbon dioxide.

-

Base-Catalyzed Hydrolysis: In the presence of a base, the amide proton can be abstracted, initiating an elimination-addition mechanism (E1cB) or a direct nucleophilic attack by a hydroxide ion on the carbonyl carbon (BAC2), leading to the same degradation products.[3][4]

Thermal Degradation

Elevated temperatures can promote the degradation of amino acids and their derivatives. For this compound, thermal stress could potentially lead to decarboxylation or cleavage of the N-carbonyl bond. The primary thermal degradation reactions for amino acids are deamination and decarboxylation.[5][6][7][8]

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a forced degradation study is recommended. The following protocols are based on general guidelines for stability testing of active pharmaceutical ingredients and amino acid derivatives.[9][10][11]

General Experimental Workflow

Detailed Methodologies

Objective: To evaluate the stability of this compound under various stress conditions and identify potential degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or other suitable mobile phase modifier)

-

Calibrated stability chambers/ovens

-

Photostability chamber

-

High-Performance Liquid Chromatography (HPLC) system with UV and Mass Spectrometry (MS) detectors

-

pH meter

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

-

Forced Degradation Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Store at 60°C.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Store at room temperature.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light.

-

Thermal Degradation: Store the solid compound and the stock solution at 60°C and 80°C in a calibrated oven.

-

Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, according to ICH Q1B guidelines.

-

-

Time Points: Withdraw aliquots from each stress condition at initial (t=0), 2, 4, 8, 24, and 48 hours (or as appropriate). Neutralize the acid and base samples before analysis.

-

HPLC Analysis: Analyze the samples using a stability-indicating HPLC method. A reverse-phase C18 column is typically suitable.

-

Mobile Phase: A gradient of water and acetonitrile with a suitable modifier (e.g., 0.1% formic acid).

-

Detection: UV detection at a wavelength determined by the UV spectrum of the parent compound. MS detection for identification of degradation products.

-

-

Data Analysis:

-

Calculate the percentage of degradation of this compound at each time point.

-

Determine the relative retention times of any degradation products.

-

Use MS data to propose structures for the major degradation products.

-

Summary of Stability Profile

The following table summarizes the expected stability of this compound based on its chemical structure and general knowledge of N-protected amino acids. This should be confirmed by experimental studies.

| Stress Condition | Expected Stability | Potential Degradation Products |

| Solid State | ||

| Ambient Temperature | Generally stable for short periods. | - |

| 2-8°C | Stable for long-term storage. | - |

| Elevated Temperature (>40°C) | Potential for slow degradation. | Decarboxylation and other thermal decomposition products. |

| Light Exposure | May be sensitive to UV light. | Photodegradation products. |

| Humidity | Hygroscopic nature not reported, but should be protected from moisture. | Hydrolysis products if moisture is absorbed. |

| In Solution | ||

| Neutral pH (6-8) | Relatively stable. | - |

| Acidic pH (<4) | Susceptible to hydrolysis. | L-tert-leucine, Methanol, CO₂. |

| Basic pH (>9) | Susceptible to hydrolysis. | L-tert-leucine, Methanol, CO₂. |

| Oxidizing Conditions (e.g., H₂O₂) | Expected to be stable as there are no readily oxidizable functional groups in the core structure. | - |

Conclusion and Recommendations

This compound is a stable compound when stored under the recommended conditions of 2-8°C in a tightly sealed container. The primary degradation pathways are likely to be hydrolysis under acidic or basic conditions and thermal degradation at elevated temperatures. For applications in solution, the pH of the medium should be carefully controlled to minimize degradation. It is strongly recommended that researchers perform their own stability studies under their specific experimental conditions to ensure the integrity of the compound throughout their processes. This guide provides a foundational framework for understanding and managing the stability of this compound in a scientific and drug development setting.

References

- 1. Methoxycarbonyl-L-tert-leucine | 162537-11-3 [chemicalbook.com]

- 2. This compound | C8H15NO4 | CID 11263950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Elimination–addition mechanism for the hydrolysis of carbamates. Trapping of an isocyanate intermediate by an o-amino-group - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. research.uaeu.ac.ae [research.uaeu.ac.ae]

- 6. Thermal Degradation of Food Proteins [opus.constructor.university]

- 7. researchgate.net [researchgate.net]

- 8. Thermal degradation of 18 amino acids during pyrolytic processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 10. biopharminternational.com [biopharminternational.com]

- 11. biopharminternational.com [biopharminternational.com]

Safety and Handling of N-(Methoxycarbonyl)-L-tert-leucine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for N-(Methoxycarbonyl)-L-tert-leucine, a key intermediate in the synthesis of various pharmaceutical compounds. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of the product during research and development activities.

Hazard Identification and Classification

This compound is classified as an irritant. Based on available safety data sheets, the primary hazards are associated with skin, eye, and respiratory tract irritation.

GHS Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P264: Wash skin thoroughly after handling.[1]

-

P271: Use only outdoors or in a well-ventilated area.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

P312: Call a POISON CENTER/doctor if you feel unwell.[1]

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.[1]

-

P405: Store locked up.[1]

-

P501: Dispose of contents/container to an approved waste disposal plant.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C8H15NO4 | [2] |

| Molecular Weight | 189.21 g/mol | [3] |

| Appearance | White to off-white solid/powder | [2] |

| Melting Point | 108-109 °C | [2] |

| Boiling Point | 320.9 °C at 760 mmHg | [2] |

| Solubility | Soluble in ethyl acetate and methanol. | [2][4] |

| Storage Temperature | 2-8°C | [1][5] |

Toxicological Information

Currently, there is no specific quantitative toxicity data, such as LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%), available for this compound in the public domain. The primary known toxicological effects are its irritant properties to the skin, eyes, and respiratory system.

Experimental Protocols

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling the material to determine the appropriate PPE. The following are general recommendations:

-

Eye Protection: Chemical safety goggles or glasses with side shields are mandatory.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn.

-

Skin and Body Protection: A laboratory coat is required. For larger quantities or where significant dust generation is possible, additional protective clothing may be necessary.

-

Respiratory Protection: If handling in a non-ventilated area or if dust is generated, a NIOSH-approved respirator for dusts should be used.

Caption: Recommended Personal Protective Equipment for handling this compound.

Handling Procedures

-

Preparation:

-

Ensure a clean and organized workspace.

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Have all necessary equipment and reagents readily available.

-

Ensure an eyewash station and safety shower are accessible.

-

-

Weighing and Transfer:

-

Handle as a solid to minimize dust generation.

-

If the material is a fine powder, use a spatula for transfer and weigh on a tared weigh boat or paper.

-

Avoid creating dust clouds. If dust is unavoidable, use appropriate respiratory protection.

-

Close the container tightly immediately after use.

-

-

Dissolving:

Storage

-

Store in a cool, dry, and well-ventilated area.[2]

-

The recommended storage temperature is between 2°C and 8°C.[1][5]

-

Keep the container tightly closed to prevent moisture absorption and contamination.[2]

-

Store away from incompatible materials, such as strong oxidizing agents.

References

A Technical Guide to High-Purity N-(Methoxycarbonyl)-L-tert-leucine for Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-(Methoxycarbonyl)-L-tert-leucine, a critical chiral building block in pharmaceutical synthesis. We will explore its commercial availability, key quality attributes, and its principal application in the synthesis of the HIV protease inhibitor, Atazanavir. This document is intended to serve as a valuable resource for researchers and drug development professionals working with this compound.

Introduction

This compound, with the CAS number 162537-11-3, is a protected amino acid derivative. Its structural rigidity and defined stereochemistry make it an essential component in the synthesis of complex active pharmaceutical ingredients (APIs). The methoxycarbonyl protecting group on the amine is crucial for directing reactions and preventing unwanted side products during multi-step syntheses. The primary and most well-documented use of high-purity this compound is as a key intermediate in the industrial synthesis of Atazanavir, an antiretroviral drug used in the treatment of HIV.[1]

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer this compound, typically with purities suitable for pharmaceutical development and manufacturing. The table below summarizes the specifications from several commercial suppliers. It is important to note that while many suppliers list a purity of ≥98% or ≥99.5%, detailed Certificates of Analysis with specific batch data, including impurity profiles and analytical methods, should be requested for critical applications.

| Supplier | Quoted Purity | Physical Form | CAS Number | Additional Information |

| Various on ECHEMI | Pharmacy Grade/98% to /99% | White solid | 162537-11-3 | Suppliers include HANGZHOU TIANYE CHEMICALS CO., LTD and others. |

| Chemball | ≥99.5% | White powder | 162537-11-3 | Packaged in 25KG fiber drums; COA available upon inquiry.[2] |

| Tongsheng Amino Acid | ≥98% | White powder | 162537-11-3 | Product quality meets their company standards. |

| Atul Ltd | Not specified | White to off-white powder | 162537-11-3 | Stated as an intermediate for Atazanavir. |

| Various on ChemicalBook | 99% | White to off-white powder | 162537-11-3 | Multiple suppliers listed with varying prices and quantities. |

| Vibrant Pharma Inc. | 97% | Not specified | 74761-37-8 (for (Methoxycarbonyl)-L-leucine) | Note: This is a related but different compound. |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₁₅NO₄ |

| Molecular Weight | 189.21 g/mol |

| Melting Point | 108-109 °C |

| Boiling Point | 320.9 °C at 760 mmHg |

| Density | 1.126 g/cm³ |

| Solubility | Soluble in ethyl acetate and methanol. |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of L-tert-leucine with a methoxycarbonylating agent. The following is a representative protocol based on literature findings:

-

Dissolution: L-tert-leucine is dissolved in a suitable solvent system, such as a mixture of dioxane and an aqueous sodium hydroxide solution, and the mixture is cooled to 0°C.

-

Acylation: Methyl chloroformate is added dropwise to the cooled solution while maintaining the pH between 8 and 9.

-

Reaction: The reaction mixture is then warmed to approximately 60°C and stirred for several hours to ensure complete reaction.

-

Work-up: After cooling, the reaction mixture is extracted with an organic solvent like dichloromethane to remove unreacted starting materials and byproducts.

-

Acidification and Extraction: The aqueous layer is acidified with an acid such as 1N hydrochloric acid and then extracted with ethyl acetate.

-

Isolation: The organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization or trituration with a solvent like hexane to obtain a white solid.

Use in the Synthesis of Atazanavir

This compound is a crucial building block in the synthesis of Atazanavir. A key step involves the coupling of this compound with a complex hydrazine derivative. The general workflow is outlined below and depicted in the subsequent diagram.

-

Activation of this compound: The carboxylic acid of this compound is activated to facilitate amide bond formation. This can be achieved using various coupling agents. For instance, it can be reacted with thionyl chloride in the presence of a base like triethylamine in a solvent such as dichloromethane.

-

Coupling Reaction: The activated this compound is then reacted with the appropriate hydrazine intermediate. This reaction forms a key amide bond, incorporating the tert-leucine moiety into the growing Atazanavir backbone.

-

Subsequent Steps: Following the coupling reaction, several additional steps, including deprotection and further coupling reactions, are required to complete the synthesis of the Atazanavir molecule.

-

Purification: The final product is purified through techniques such as crystallization to yield high-purity Atazanavir.

Visualizations

Logical Workflow for the Synthesis of this compound

Caption: A simplified workflow for the synthesis of this compound.

Experimental Workflow: Key Role in Atazanavir Synthesis

References

Methodological & Application

Standard Protocol for Coupling N-(Methoxycarbonyl)-L-tert-leucine in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Application Notes